molecular formula C15H15ClN2S B5726787 N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea

N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea

Cat. No. B5726787
M. Wt: 290.8 g/mol
InChI Key: AKBBTWZOSWMKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea, also known as CMPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory cytokines and reactive oxygen species. By inhibiting the activity of these enzymes, this compound reduces the production of these harmful molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea in lab experiments is its low toxicity. This compound has been found to be relatively safe and non-toxic in animal studies. Another advantage is its high solubility in organic solvents, which makes it easy to use in various assays. However, one of the limitations of using this compound is its low water solubility, which makes it difficult to use in aqueous-based assays.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea. One direction is to further investigate its anti-cancer properties and its potential use as a cancer therapeutic agent. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 2-methylphenylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(2-methylphenyl)thiourea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce the production of inflammatory cytokines and reactive oxygen species.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c1-11-4-2-3-5-14(11)18-15(19)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKBBTWZOSWMKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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